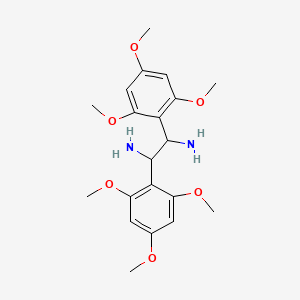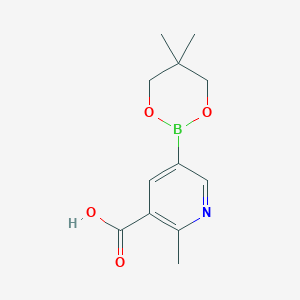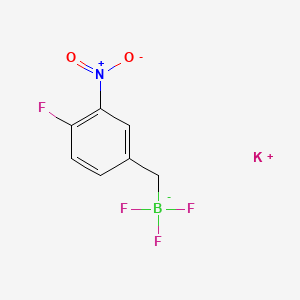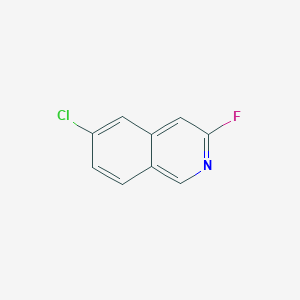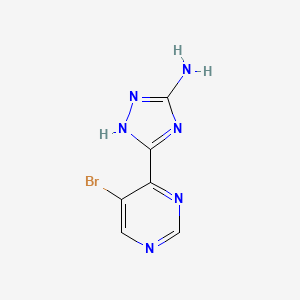
5-Amino-3-(5-bromo-4-pyrimidinyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(5-bromo-4-pyrimidinyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both triazole and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(5-bromo-4-pyrimidinyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through a series of condensation reactions.
Bromination: The pyrimidine ring is then brominated using bromine or a brominating agent.
Formation of the Triazole Ring: The brominated pyrimidine is reacted with hydrazine derivatives to form the triazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the bromine substituent or the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like sodium azide or various amines can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while substitution could introduce various functional groups at the bromine site.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the pyrimidine ring and bromine substituent.
5-Bromo-4-pyrimidinyl-1H-1,2,4-triazole: Lacks the amino group.
3-(5-Bromo-4-pyrimidinyl)-1H-1,2,4-triazole: Lacks the amino group at the 5-position.
Uniqueness
The presence of both the amino group and the brominated pyrimidine ring in 5-Amino-3-(5-bromo-4-pyrimidinyl)-1H-1,2,4-triazole makes it unique and potentially more versatile in its applications compared to similar compounds.
Propriétés
Formule moléculaire |
C6H5BrN6 |
|---|---|
Poids moléculaire |
241.05 g/mol |
Nom IUPAC |
5-(5-bromopyrimidin-4-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H5BrN6/c7-3-1-9-2-10-4(3)5-11-6(8)13-12-5/h1-2H,(H3,8,11,12,13) |
Clé InChI |
OEFWYOUTEYPJGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)C2=NC(=NN2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


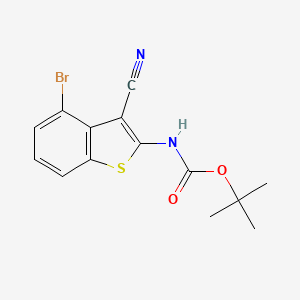
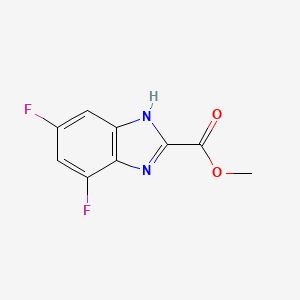
![3-Chloro-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663918.png)

![5-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13663935.png)
![1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B13663946.png)
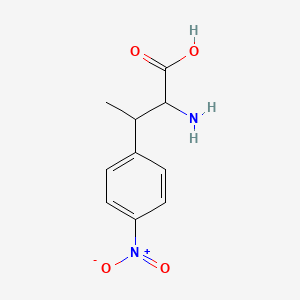
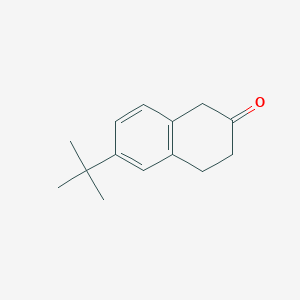
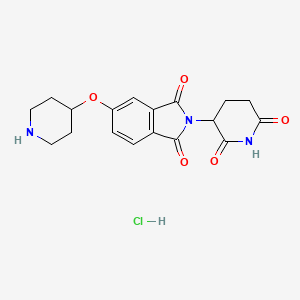
![1'-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13663973.png)
